Home > Products > Screening Compounds P130361 > RIP1 kinase inhibitor 9
RIP1 kinase inhibitor 9 -

RIP1 kinase inhibitor 9

Catalog Number: EVT-12514007
CAS Number:
Molecular Formula: C25H21N3O3
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

RIP1 kinase inhibitor 9, also known as GSK'963, is a potent and selective small-molecule inhibitor of receptor-interacting protein 1 kinase. This compound has garnered attention due to its unique chemical structure and significant selectivity for RIP1 kinase over other kinases, making it a valuable tool for studying the role of RIP1 in various biological processes, particularly apoptosis and necroptosis. The compound was developed through extensive screening of a large chemical library and has shown promise in both in vitro and in vivo studies.

Source

GSK'963 was identified from a compound library at GlaxoSmithKline, where researchers screened approximately two million compounds to find effective inhibitors of RIP1 kinase. Following initial hits, further modifications led to the isolation of the active enantiomer, GSK'963, which demonstrated superior potency compared to its inactive counterpart, GSK'962 .

Classification

GSK'963 is classified as a type II kinase inhibitor. It specifically targets the ATP-binding site of RIP1 kinase, binding to an inactive conformation of the enzyme. This classification is significant as it differentiates GSK'963 from other types of inhibitors that may not exhibit the same level of selectivity or potency .

Synthesis Analysis

Methods

The synthesis of RIP1 kinase inhibitor 9 involved several key steps starting from a racemic mixture derived from initial screening hits. Researchers utilized structure-activity relationship (SAR) studies to optimize the compound's efficacy and selectivity. The synthesis process included:

  1. Initial Screening: Identification of potential hits through enzymatic assays.
  2. Chiral Separation: Isolation of the active enantiomer (GSK'963) from the racemic mixture.
  3. Structural Optimization: Modification of specific functional groups to enhance selectivity for RIP1 over other kinases .

Technical Details

The synthesis involved standard organic chemistry techniques such as:

  • Reflux conditions for reaction completion.
  • Chromatography for purification.
  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

The final product was characterized using mass spectrometry and X-ray crystallography to confirm its binding interactions with RIP1 kinase .

Molecular Structure Analysis

Structure

GSK'963 features a complex molecular structure characterized by multiple rings and functional groups that contribute to its binding affinity and specificity for RIP1 kinase. The compound's structure allows it to fit into the hydrophobic pocket of the kinase domain effectively.

Data

  • Molecular Formula: C₁₈H₁₈N₄O₃
  • Molecular Weight: 342.36 g/mol
  • Key Functional Groups: Includes amide and aromatic rings that play crucial roles in its biological activity .
Chemical Reactions Analysis

Reactions

GSK'963 primarily undergoes interactions with the ATP-binding site of RIP1 kinase, inhibiting its activity through competitive binding. This inhibition prevents autophosphorylation and subsequent signaling cascades that lead to apoptosis or necroptosis.

Technical Details

The compound's mechanism involves:

  • Binding Affinity: GSK'963 exhibits an IC50 value in the low nanomolar range (approximately 8 nM), indicating strong inhibitory potential against RIP1 kinase.
  • Selectivity Profile: It shows over 10,000-fold selectivity for RIP1 compared to other kinases tested, making it an ideal candidate for further therapeutic exploration .
Mechanism of Action

Process

The mechanism by which GSK'963 exerts its effects involves several steps:

  1. Binding: The compound binds to the inactive conformation of RIP1 kinase.
  2. Inhibition: This binding inhibits the autophosphorylation of RIP1, which is necessary for its activation.
  3. Prevention of Cell Death Pathways: By inhibiting RIP1, GSK'963 disrupts pathways leading to necroptosis and apoptosis, thereby modulating inflammatory responses in various disease models .

Data

Studies have shown that GSK'963 can effectively block TNF-induced necroptosis in various cell lines, highlighting its potential therapeutic applications in inflammatory diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Chemical Properties

  • Stability: GSK'963 is stable under physiological conditions but should be protected from light.
  • pKa Value: The pKa values suggest it behaves as a weak base under physiological pH conditions.

Relevant analyses indicate favorable pharmacokinetic properties that support its potential use in clinical settings .

Applications

GSK'963 has significant scientific applications, particularly in research focused on:

  • Inflammatory Diseases: As a tool to study conditions like rheumatoid arthritis and ulcerative colitis by modulating necroptotic pathways.
  • Cancer Research: Investigating the role of RIP1 in tumorigenesis and potential therapeutic strategies targeting necroptosis.
  • Cell Death Mechanisms: Understanding apoptosis and necroptosis mechanisms through selective inhibition of RIP1 kinase activity .

Properties

Product Name

RIP1 kinase inhibitor 9

IUPAC Name

N-[(3S)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-3-phenyl-1H-indole-5-carboxamide

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C25H21N3O3/c1-28-22-9-5-6-10-23(22)31-15-21(25(28)30)27-24(29)17-11-12-20-18(13-17)19(14-26-20)16-7-3-2-4-8-16/h2-14,21,26H,15H2,1H3,(H,27,29)/t21-/m0/s1

InChI Key

YXUKPOXQACMKOS-NRFANRHFSA-N

Canonical SMILES

CN1C2=CC=CC=C2OCC(C1=O)NC(=O)C3=CC4=C(C=C3)NC=C4C5=CC=CC=C5

Isomeric SMILES

CN1C2=CC=CC=C2OC[C@@H](C1=O)NC(=O)C3=CC4=C(C=C3)NC=C4C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.